molecular formula C22H14N2O4 B2664026 N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide CAS No. 1169976-43-5

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2664026
CAS No.: 1169976-43-5
M. Wt: 370.364
InChI Key: BQZNFOKMTKZDQE-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a phthalimide (1,3-dioxoisoindoline) core, a scaffold recognized as a promising starting point for developing novel human Monoamine Oxidase B (hMAO-B) inhibitors . Research indicates that derivatives based on this core can function as potent, selective, and reversible mixed-type hMAO-B inhibitors, with potential applications in investigating neurodegenerative conditions . Furthermore, the 2-methyl-N-(1,3-dioxoisoindolin-2-yl) benzamide derivative has been the subject of molecular docking studies, demonstrating significant binding affinities with Dipeptidyl Peptidase-4 (DPP-4), suggesting this chemotype's relevance in diabetes research for the development of next-generation antidiabetic agents . The fusion of this structure with the 9H-xanthene moiety presents a unique chemical entity for probing new biological targets and mechanisms. This compound is offered to the scientific community as a tool for advancing exploratory research in these fields.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c25-20-13-10-9-12(11-16(13)21(26)24-20)23-22(27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZNFOKMTKZDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis:
N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules due to its unique structural features. The compound's isoindoline-1,3-dione moiety allows for diverse chemical transformations, making it an essential precursor in synthetic chemistry.

Table 1: Chemical Transformations Involving this compound

Transformation TypeReaction ConditionsProducts
CondensationAcidic mediumIsoindoline derivatives
OxidationMild oxidantsQuinones
SubstitutionNucleophilic agentsSubstituted derivatives

Biological Applications

Anticancer Activity:
Research has indicated that this compound exhibits promising anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Induction of Apoptosis
A study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Table 2: Anticancer Efficacy of this compound

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer5.2Apoptosis induction via mitochondrial pathway
Lung Cancer8.7Cell cycle arrest and apoptosis
Colon Cancer6.4Inhibition of proliferation

Medical Applications

Therapeutic Potential:
The compound is being investigated for its therapeutic potential in treating various diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Anti-inflammatory Properties:
Research suggests that this compound can inhibit key inflammatory mediators such as cyclooxygenase enzymes and cytokines involved in the inflammatory response.

Table 3: Anti-inflammatory Effects of this compound

Inflammatory MarkerEffect ObservedReference
COX-2Inhibition
TNF-alphaReduction
IL-6Decrease

Industrial Applications

Dyes and Pigments:
Due to its vibrant chromophore, this compound is utilized in the production of dyes and pigments. Its stability under various conditions makes it suitable for industrial applications.

Polymer Additives:
The compound is also used as an additive in polymers to enhance color properties and stability, contributing to the development of high-performance materials.

Comparison with Similar Compounds

Phthalimide Derivatives

Example: 3-Chloro-N-phenyl-phthalimide (Fig. 1)

  • Structure: Features a phthalimide core (isoindoline-1,3-dione) with a chloro substituent and an N-phenyl group.
  • Applications: Used as a monomer for polyimides and in the synthesis of high-purity intermediates for polymers .
  • Key Differences:
    • The target compound replaces the phthalimide’s chloro-phenyl group with a xanthene carboxamide, enhancing steric bulk and aromatic conjugation.
    • The xanthene core may improve fluorescence properties compared to the simpler phthalimide system.
Property N-(1,3-Dioxoisoindolin-5-yl)-9H-Xanthene-9-Carboxamide 3-Chloro-N-phenyl-phthalimide
Molecular Formula C₂₄H₁₅N₂O₄ C₁₄H₈ClNO₂
Molecular Weight 407.39 g/mol 265.67 g/mol
Core Functional Groups Xanthene carboxamide, isoindolinone Phthalimide, chloro, phenyl
Potential Applications Fluorescent probes, bioactive molecules Polymer precursors

Xanthene-Based Carboxamides

Example: E-9-Aryl-5-arylidene-1-oxo-octahydroxanthenes (Series 5 in )

  • Structure: Xanthene derivatives with arylidene substituents at the 5-position and an oxo group.
  • Synthesis: Prepared via one-step condensation with moderate yields (40–60%) .
  • Key Differences:
    • The target compound lacks the octahydroxanthene backbone, retaining full aromaticity for enhanced stability.
    • The carboxamide linkage in the target compound enables conjugation with other bioactive motifs, unlike the ketone group in Series 3.
Property This compound E-9-Aryl-5-arylidene-1-oxo-xanthenes
Backbone Saturation Fully aromatic Partially saturated (octahydro)
Functional Groups Carboxamide, isoindolinone Ketone, arylidene
Synthesis Yield Not reported (analogous methods: ~70–90%) 40–60%
Bioactivity Potential Protein degradation (PROTAC-like design) Antimicrobial, anticancer

Isoindolinone-Containing Compounds

Example: PROTAC Molecule P2 ()

  • Structure: Contains a 1,3-dioxoisoindolin-5-yl group linked to a carbazole-morpholine scaffold.
  • Applications: Designed for targeted protein degradation (PROTACs) via E3 ligase recruitment .
  • Key Differences: The target compound’s xanthene core provides a smaller, more rigid scaffold compared to the PROTAC’s carbazole-morpholine system. Both share the isoindolinone motif, but the PROTAC’s complexity enables macromolecular interactions, while the target compound may favor small-molecule binding.
Property This compound PROTAC P2 ()
Molecular Complexity Moderate High (multifunctional)
Key Motifs Xanthene, isoindolinone Isoindolinone, carbazole, morpholine
Biological Mechanism Underexplored (potential kinase inhibition) Protein degradation (PROTAC)

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a carboxamide group attached to a xanthene backbone, which is known for its fluorescence properties and biological activity. The compound features a 1,3-dioxoisoindoline moiety, which is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3-dioxoisoindoline structure exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of various 1,3-dioxoisoindoline derivatives that were evaluated for their ability to inhibit cancer cell proliferation. Specific derivatives showed promising results as potential T-type calcium channel blockers with IC50 values around 0.93 µM .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have shown that related compounds demonstrate considerable antibacterial and antifungal activity against various pathogens. For example, derivatives of 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

The biological mechanisms underlying the activity of this compound are varied:

  • Calcium Channel Blockade : The compound may exert its effects through modulation of calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties by scavenging free radicals, which can contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A specific derivative of the compound was tested against several cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with notable selectivity towards cancerous cells over normal cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacteria and fungi. The compound demonstrated significant inhibition zones in agar diffusion assays against S. aureus and C. albicans, indicating its potential as an antimicrobial agent.

Comparative Biological Activity Table

Compound Activity Type Target Organism IC50/MIC (µg/mL)
This compoundAnticancerVarious cancer cell lines0.93
Related 1,3-dioxolane derivativeAntifungalCandida albicans625
Related 1,3-dioxolane derivativeAntibacterialStaphylococcus aureus625
Fluorinated xanthene derivativemGlu1 receptor enhancerNeurological targetsNot specified

Q & A

What synthetic methodologies are recommended for preparing N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide?

Level: Basic
Methodological Answer:
A transition metal-free catalytic reduction approach using potassium-based abnormal NHC complexes can reduce primary amides to amines. For example, 9H-xanthene-9-carboxamide derivatives can be reduced with pinacolborane (HBPin) in dry toluene under reflux conditions (2 mol% catalyst, 12–24 hours). Post-reduction purification via column chromatography or recrystallization is critical to isolate the target compound .

How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals:
    • Xanthene protons (aromatic region, δ 6.8–8.2 ppm).
    • Dioxoisoindolinyl carbonyl carbons (δ 165–175 ppm).
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., 372.10296 for C21_{21}H16_{16}N2_2O4_4). Compare with databases like NIST Standard Reference Data .

What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound?

Level: Advanced
Methodological Answer:
Use graph set analysis (GSA) to classify hydrogen-bonding patterns. For example:

  • Descriptor Notation : R22(8)R_2^2(8) for dimeric interactions.
  • Software: SHELX for refinement and WinGX for visualization. Disordered solvent molecules require SQUEEZE/PLATON masking .

Which computational methods predict electronic properties of the xanthene-carboxamide backbone?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G(d) basis set can model:

  • HOMO-LUMO gaps (photophysical behavior).
  • Electrostatic potential maps (reactivity sites).
    Validate against experimental UV-Vis and cyclic voltammetry data .

How to optimize SHELX refinement for high-disorder crystallographic data?

Level: Advanced
Methodological Answer:

  • Disorder Handling : Split atoms with PART instructions and apply isotropic displacement parameters.
  • Constraints : Use SIMU/DELU to stabilize anisotropic ADPs.
  • Validation : Check Rint_{\text{int}} (< 5%) and CCFOM values post-refinement .

What safety protocols are essential during synthesis due to reactive intermediates?

Level: Basic
Methodological Answer:

  • PPE : Gloves, goggles, and fume hoods for handling isothiocyanates (potential irritants).
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS guidelines for xanthene derivatives .

How does ORTEP-3 aid in visualizing intermolecular interactions?

Level: Advanced
Methodological Answer:
ORTEP-3 generates thermal ellipsoid plots to:

  • Highlight π-π stacking between xanthene moieties.
  • Identify weak C–H···O interactions. Combine with Mercury for packing diagram overlays .

What chromatographic methods ensure purity for biological assays?

Level: Basic
Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) gradient (95:5 to 50:50 in 20 min). Monitor at 254 nm.
  • TLC : Silica gel 60 F254_{254}, ethyl acetate/hexane (3:7), UV visualization .

How to reconcile discrepancies between DFT-calculated and experimental IR spectra?

Level: Advanced
Methodological Answer:

  • Frequency Scaling : Apply a 0.96–0.98 scaling factor to DFT harmonic frequencies.
  • Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtone regions.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for solution-phase comparisons .

Why does the xanthene moiety influence photostability in UV studies?

Level: Advanced
Methodological Answer:
The rigid xanthene scaffold reduces non-radiative decay pathways, enhancing fluorescence quantum yield. Cyclic voltammetry (e.g., 4,6-bis(dimesitylboryl)dibenzofuran analogs) reveals reversible redox behavior, suggesting applications in optoelectronic materials .

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